1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine
CAS No.:
Cat. No.: VC15749207
Molecular Formula: C12H15ClFN
Molecular Weight: 227.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClFN |
|---|---|
| Molecular Weight | 227.70 g/mol |
| IUPAC Name | [1-(2-chloro-6-fluorophenyl)cyclopentyl]methanamine |
| Standard InChI | InChI=1S/C12H15ClFN/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 |
| Standard InChI Key | GTXTXUQMKSGFDO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(CN)C2=C(C=CC=C2Cl)F |
Introduction
1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine is a chemical compound characterized by a cyclopentane ring substituted with an amine group and a chlorofluorophenyl moiety. The molecular formula for this compound is C12H15ClFN, and it has a molecular weight of 227.71 g/mol . This compound combines both aliphatic and aromatic characteristics, with the presence of chlorine and fluorine atoms on the phenyl ring introducing specific electronic properties that can influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, such compounds are synthesized using reactions that involve the formation of the cyclopentane ring and the introduction of the chlorofluorophenyl group, often through nucleophilic substitution or cross-coupling reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine. These include:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(2-Chlorophenyl)cyclopentanemethanamine | Contains only chlorine; lacks fluorine | Less electron-withdrawing character |
| 1-(2-Fluorophenyl)cyclopentanemethanamine | Contains only fluorine; lacks chlorine | Different electronic properties affecting reactivity |
| 1-(6-Fluorobenzyl)cyclopentanemethanamine | Benzyl group instead of chlorofluorophenyl | Different steric effects and potential binding interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume